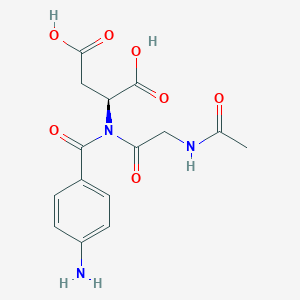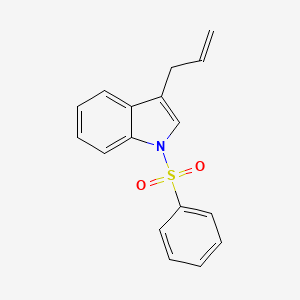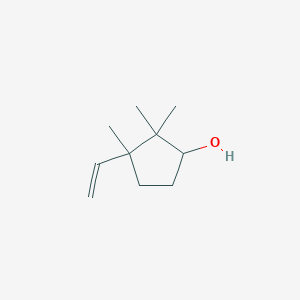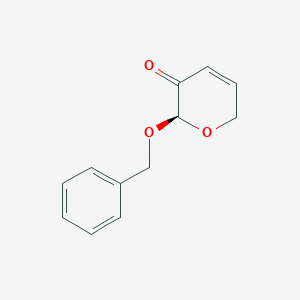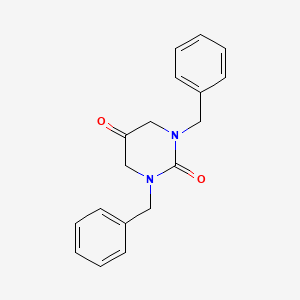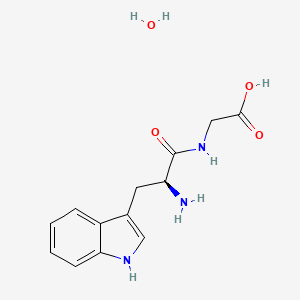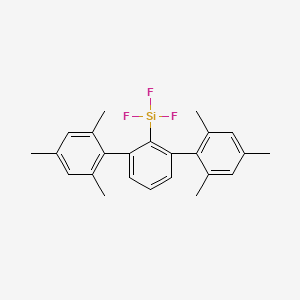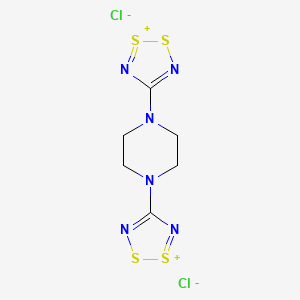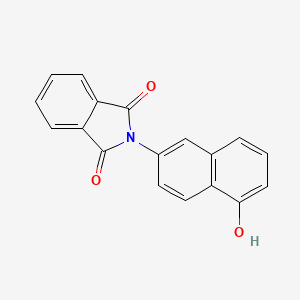
2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an isoindoline-1,3-dione core with a hydroxynaphthyl group attached to it, making it a unique and interesting molecule for various applications.
Preparation Methods
The synthesis of 2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of phthalic anhydride with an appropriate amine derivative, followed by cyclization to form the isoindoline-1,3-dione core. The hydroxynaphthyl group can be introduced through a subsequent reaction with a suitable naphthol derivative under specific conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl groups in the isoindoline-1,3-dione core can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a naphthoquinone derivative, while reduction of the carbonyl groups may produce a dihydroisoindoline derivative .
Scientific Research Applications
2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent, anticonvulsant, and neuroprotective compound .
In the pharmaceutical industry, derivatives of isoindoline-1,3-dione are explored for their potential to modulate various biological targets, including enzymes and receptors. This compound’s unique structure allows it to interact with multiple molecular targets, making it a valuable scaffold for drug discovery .
Mechanism of Action
The mechanism of action of 2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as thalidomide and lenalidomide. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: An analog of thalidomide with enhanced anticancer activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
214628-92-9 |
|---|---|
Molecular Formula |
C18H11NO3 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-(5-hydroxynaphthalen-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H11NO3/c20-16-7-3-4-11-10-12(8-9-13(11)16)19-17(21)14-5-1-2-6-15(14)18(19)22/h1-10,20H |
InChI Key |
VTUIBBSXORYNLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)C(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
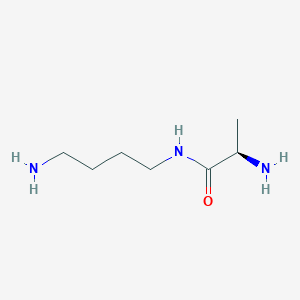
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
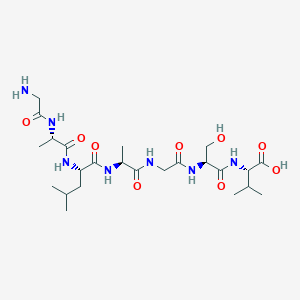
methylene]-](/img/structure/B14254214.png)
